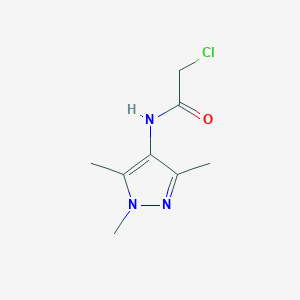![molecular formula C7H7N3 B1298853 1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 74420-00-1](/img/structure/B1298853.png)
1H-pyrrolo[2,3-b]pyridin-4-amine
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridin-4-amine is a heterocyclic compound with the molecular formula C7H7N3This compound features a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and reactivity .
Méthodes De Préparation
The synthesis of 1H-pyrrolo[2,3-b]pyridin-4-amine typically involves cyclization reactions starting from appropriately substituted pyridine or pyrrole derivatives. One common method includes the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds . Industrial production methods may involve multi-step synthesis processes, including cyclization, ring annulation, and direct C-H arylation .
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It undergoes electrophilic substitution reactions, such as nitration, bromination, and iodination, predominantly at the 3-position.
Common Reagents and Conditions: Reagents like nitric acid for nitration, bromine for bromination, and iodine for iodination are commonly used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the development of novel immunomodulators targeting JAK3 for treating immune diseases.
Mécanisme D'action
The mechanism of action of 1H-pyrrolo[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets. For instance, its derivatives targeting FGFRs inhibit the abnormal activation of FGFR signaling pathways, which play a crucial role in various types of tumors . This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridin-4-amine can be compared with other similar heterocyclic compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds also feature a fused ring system and exhibit diverse biological activities.
1H-Pyrrolo[3,2-b]pyridine: This compound shares a similar structure but differs in the position of the nitrogen atoms within the ring system.
1H-Pyrrolo[2,3-b]pyridin-4-ol: This derivative has an additional hydroxyl group, which alters its chemical properties and reactivity.
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWISWVYKNLXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348637 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74420-00-1 | |
| Record name | 1H-pyrrolo[2,3-b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine as revealed by the research?
A1: The research paper primarily focuses on elucidating the crystal structure of the compound N-[(3RS,4SR)-1-Benzyl-4-methylpiperidin-3-yl]-1-(4-methylphenylsulfonyl)-5-nitro-1H-pyrrolo[2,3-b]pyridin-4-amine []. Key structural features identified include:
- Spatial Arrangement: The pyrrolo[2,3-b]pyridine core, a central structural element, is significantly tilted with respect to both the benzyl residue (dihedral angle of 85.5° []) and the tosyl ring (dihedral angle of 89.4° []). This non-planar arrangement is crucial for understanding potential interactions with biological targets.
- Nitro Group Orientation: The nitro group deviates slightly from the plane of the pyrrolopyridine system []. This subtle twist can impact the compound's electronic properties and potential reactivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Methyl-1-[2-(4-methyl-piperidin-1-yl)-2-oxo-ethyl]-1H-indole-3-carbaldehyde](/img/structure/B1298798.png)

![2-Amino-8-phenyl-7,9-dioxa-1-thia-3-aza-spiro[4.5]dec-2-en-4-one](/img/structure/B1298808.png)


